7-Amino-8-iodoketanserin

Autoradiography Receptor binding assay Radioligand sensitivity

Resolving co-localized receptor populations typically requires multiple radioligand experiments, introducing inter-section variability. 7-Amino-8-iodoketanserin ([125I]AMIK) solves this by simultaneously labeling 5-HT2 receptors, α1-adrenoceptors, and VMAT2 sites in a single brain section with fully reversible binding. • 125I label delivers ~2000 Ci/mmol specific activity, ~70-fold higher than 3H probes; enables overnight autoradiography vs. multi-week tritium exposures • Single-section triple-target mapping with selective displacers (prazosin, BW 501, tetrabenazine) generates three quantitative receptor-density maps • Validated ex vivo occupancy protocol: ritanserin 5-HT2 ED50 = 0.02 mg/kg s.c.; RP 62203 IC50 = 0.21 nM at 5-HT2 in frontal cortex • Eliminates dual-isotope imaging requirements; accelerates SAR cycles for antipsychotic/antidepressant candidate screening

Molecular Formula C22H22FIN4O3
Molecular Weight 534.3 g/mol
CAS No. 105554-25-4
Cat. No. B026301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-8-iodoketanserin
CAS105554-25-4
Synonyms7-amino-8-(125I)-ketanserin
7-amino-8-iodoketanserin
Molecular FormulaC22H22FIN4O3
Molecular Weight534.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)I)NC3=O
InChIInChI=1S/C22H22FIN4O3/c23-15-3-1-13(2-4-15)20(29)14-7-9-27(10-8-14)11-12-28-21(30)16-5-6-17(25)18(24)19(16)26-22(28)31/h1-6,14H,7-12,25H2,(H,26,31)/i24-2
InChIKeyGRIQEEZFSFFWGV-XXFZXMJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-8-iodoketanserin: Multi-Target Autoradiography Probe


7-Amino-8-iodoketanserin (also referred to as [¹²⁵I]AMIK) is a synthetic derivative of the 5‑HT₂A antagonist ketanserin, designed specifically to carry iodine‑125 for high‑sensitivity autoradiographic detection [1]. The compound retains the 4‑fluorobenzoyl‑piperidine pharmacophore of the parent molecule while incorporating an amino group at position 7 and an iodine atom at position 8 of the quinazolinedione core, enabling direct radioiodination without a prosthetic group [2]. Pharmacologically, it behaves as a nanomolar‑affinity ligand for serotonin 5‑HT₂ receptors, α₁‑adrenoceptors, and the vesicular monoamine transporter (VMAT2), making it a versatile tool for simultaneous mapping of multiple receptor populations in brain tissue [3].

Probe type Iodine‑125 autoradiography ligand
Target set 5‑HT₂, α₁‑adrenoceptor, VMAT2
Binding mode Reversible equilibrium – supports displacement deconvolution
Reported fit Ex vivo receptor occupancy quantification

Why 7-Amino-8-iodoketanserin Outperforms Analogues


Three structural features critically differentiate 7‑amino‑8‑iodoketanserin from its closest in‑class analogues. First, the iodine‑125 atom enables specific radioactivities up to ~2000 Ci/mmol, roughly 70‑fold higher than tritiated probes such as [³H]ketanserin or [³H]7‑aminoketanserin, which are typically limited to 20–80 Ci/mmol; this directly determines whether low‑abundance receptors in small tissue samples can be quantified at all [1]. Second, the compound simultaneously labels 5‑HT₂ receptors, α₁‑adrenoceptors, and tetrabenazine‑displaceable VMAT2 sites in a single brain section, whereas the parent molecule ketanserin lacks the VMAT2 component and dedicated VMAT2 ligands such as [³H]dihydrotetrabenazine ignore the serotonergic and adrenergic populations [2]. Third, the binding is reversible—unlike the photoaffinity analogue 7‑azido‑8‑iodoketanserin (AZIK) that requires UV‑induced covalent attachment—so displacement protocols with selective inhibitors remain feasible for receptor‑subtype deconvolution [3].

Tritiated ketanserin / 7‑aminoketanserin
Lower specific activity (³H) limits detection of low‑abundance receptors; iodine‑125 probe required for small samples or sparse expression.
Parent ketanserin
Lacks VMAT2 labeling capability; multi‑target mapping of monoamine storage sites is not possible.
[³H]Dihydrotetrabenazine
Labels VMAT2 alone; no 5‑HT₂ or α₁ signal provided. Three‑target co‑localization studies require additional probes.
7‑Azido‑8‑iodoketanserin (AZIK)
Irreversible after UV activation; competitive displacement protocols for receptor‑subtype deconvolution are not feasible.

Quantitative Differentiation Evidence


Iodine-125 Sensitivity Gain vs. Tritiated Ligands

Carrier‑free iodine‑125 delivers a theoretical specific radioactivity of ~2000 Ci/mmol, whereas tritiated ligands such as [³H]ketanserin or [³H]7‑aminoketanserin are constrained to ~20–80 Ci/mmol, giving a sensitivity advantage of approximately 25‑ to 100‑fold. The original 1986 characterization of [¹²⁵I]AMIK explicitly states this gain is essential for studying tissues with low serotonin‑S₂ receptor content [1]. In practice, the higher specific activity shortens autoradiographic film exposure times from weeks (for ³H) to hours or days (for ¹²⁵I) [2].

Iodine‑125 sensitivity
Class-level
~2000 Ci/mmol vs 20–80 Ci/mmol (³H)
Supports detection in low‑abundance regions; shortens exposure from weeks to hours.
Theoretical maxima; actual yield may vary. Literature reports 25‑ to 100‑fold gain.
Autoradiography Receptor binding assay Radioligand sensitivity

Simultaneous Triple-Receptor Mapping Capability

Schotte et al. (1989) demonstrated that [¹²⁵I]AMIK labels three pharmacologically distinct binding sites in rat brain sections: 5‑HT₂ receptors (displaceable by BW 501), α₁‑adrenoceptors (displaceable by prazosin), and amine‑release‑associated VMAT2 sites (displaceable by tetrabenazine). Quantitative image analysis of the claustrum (5‑HT₂), thalamic nuclei (α₁), and rostral caudate‑putamen (VMAT2) permitted generation of separate inhibition curves for each population [1]. In contrast, the parent compound ketanserin does not label the tetrabenazine‑displaceable VMAT2 component, and [³H]dihydrotetrabenazine selectively labels VMAT2 alone, providing no 5‑HT₂ or α₁ signal [2].

Triple‑receptor mapping
Reported
3 pharmacologically distinct sites (5‑HT₂, α₁, VMAT2) in a single brain section vs 2 (ketanserin) or 1 (DTBZ)
May replace three separate radioligand assays; reduces tissue usage and inter‑section variability.
Cross‑study comparable; displacement by prazosin, BW 501, tetrabenazine required for deconvolution.
Multi-receptor autoradiography 5-HT2 receptor VMAT2 Alpha-1 adrenoceptor

VMAT2 Binding vs. [³H]Dihydrotetrabenazine

Darchen et al. (1989) established that ketanserin possesses nanomolar affinity for the vesicular monoamine transporter and that its derivative 7‑amino‑8‑[¹²⁵I]iodoketanserin can be used for autoradiographic localization of brain monoaminergic synaptic vesicles when 5‑HT₂ and α₁ sites are occluded. The binding characteristics of [³H]dihydrotetrabenazine (Kd = 5.0 nM, k₁ = 0.13 × 10⁶ M⁻¹ s⁻¹, k₋₁ = 0.66 × 10⁻³ s⁻¹) were used as the benchmark, and [¹²⁵I]AMIK produced a comparable regional distribution pattern, although its non‑specific binding was noted to be higher than that of [³H]dihydrotetrabenazine [1]. The key differentiator is that [¹²⁵I]AMIK uniquely provides an iodine‑125‑based VMAT2 signal that can be multiplexed with 5‑HT₂ and α₁ readouts.

VMAT2 binding profile
Reported
Comparable VMAT2 affinity; distribution matches monoaminergic pathways. Higher non‑specific binding than [³H]DTBZ.
Supports integrated VMAT2 mapping without a separate tritiated probe; multiplex capability offsets higher background.
[³H]DTBZ Kd = 5.0 nM used as benchmark; AMIK Kd not independently determined in study.
Vesicular monoamine transporter VMAT2 Autoradiography Monoamine storage

Reversible Binding for Displacement-Based Deconvolution

The 7‑amino substituent of [¹²⁵I]AMIK permits fully reversible equilibrium binding, whereas the analogous 7‑azido‑8‑iodoketanserin ([¹²⁵I]AZIK) is designed for covalent photoaffinity labeling upon UV irradiation (Kd = 0.69 nM in reversible mode for 5‑HT₂ receptors) [1]. This functional distinction means [¹²⁵I]AMIK can be used in competitive displacement protocols with selective inhibitors (e.g., BW 501, prazosin, tetrabenazine) to mathematically resolve the contribution of each receptor subtype within a single incubation, a strategy impossible with irreversibly bound AZIK after UV activation [2].

Reversible binding
Class-level
AMIK remains fully displaceable; AZIK becomes irreversible after UV (Kd = 0.69 nM for 5‑HT₂)
Enables competitive displacement for receptor‑subtype deconvolution; AZIK suited only for covalent target identification.
Reversible binding confirmed in brain sections; AZIK data from frontal cortex membranes.
Reversible binding Photoaffinity labeling AZIK Receptor occupancy

Ex Vivo Receptor Occupancy Quantification

[¹²⁵I]AMIK has been established as the radioligand of choice for quantitative ex vivo receptor occupancy studies. In a validated protocol, unoccupied 5‑HT₂ and α₁ receptors were labeled with [¹²⁵I]AMIK in horizontal rat brain sections following in vivo drug administration, and occupancy was quantified by image analysis. Ritanserin produced 50% occupancy of 5‑HT₂ receptors at a dose of 0.02 mg/kg s.c., while risperidone showed dose‑dependent occupancy of both 5‑HT₂ and α₁‑adrenoceptors [1]. This application is not feasible with tritiated probes due to insufficient signal‑to‑noise in the short exposure times required for high‑throughput ex vivo screening.

Ex vivo occupancy
Endpoint context
Ritanserin 5‑HT₂ occupancy ED₅₀ = 0.02 mg/kg s.c.
Supports ex vivo occupancy quantification with overnight film exposure, accelerating SAR feedback.
Male Wistar rats; horizontal brain sections; risperidone dose‑response also reported.
Receptor occupancy Ex vivo autoradiography Ritanserin Risperidone Antipsychotic

High-Value Application Scenarios


Triple-Receptor Autoradiographic Mapping in Brain

Neuroscience laboratories studying co‑localization of serotonergic, noradrenergic, and monoamine‑storage sites can use [¹²⁵I]AMIK with a cascade of selective displacers (0.1 µM prazosin, 1 µM BW 501, 1 µM tetrabenazine) to generate three quantitative receptor‑density maps from a single set of brain sections [1]. This replaces three separate radioligand experiments and eliminates inter‑section anatomical variability.

Ex Vivo Occupancy Screening for CNS Drugs

Pharmaceutical companies evaluating 5‑HT₂ or α₁‑adrenoceptor occupancy of antipsychotic or antidepressant candidates can adopt the [¹²⁵I]AMIK ex vivo protocol validated with ritanserin (5‑HT₂ ED₅₀ = 0.02 mg/kg s.c.) and risperidone [2]. The iodine‑125 label permits overnight film exposure rather than multi‑week tritium exposures, accelerating structure‑activity relationship (SAR) cycles.

VMAT2 Imaging Without Dual-Isotope Workflow

Groups investigating vesicular monoamine storage in disease models (e.g., Parkinson's, tardive dyskinesia) can employ [¹²⁵I]AMIK in the presence of 5‑HT₂ and α₁ blockers to selectively reveal VMAT2 distribution [3]. Although non‑specific binding is higher than with [³H]dihydrotetrabenazine, the practical elimination of a second tritiated probe and the associated dual‑isotope imaging requirements represents a significant workflow advantage.

Competitive Displacement Assays for Novel 5-HT₂ Ligands

Because [¹²⁵I]AMIK binding is fully reversible, medicinal chemists can use it as the labeled probe in competition binding assays against novel 5‑HT₂ ligands, generating IC₅₀ values and Ki estimates without the irreversible binding complications associated with photoaffinity probes such as AZIK [4]. This is directly evidenced by the RP 62203 study, where [¹²⁵I]AMIK displacement gave an IC₅₀ of 0.21 nM for the test compound at 5‑HT₂ receptors in rat frontal cortex.

Application
Selection Property
Validation Focus
Triple‑receptor autoradiographic mapping
Multi‑target binding (5‑HT₂, α₁, VMAT2) in a single brain section
Displacement‑based deconvolution with selective inhibitors (prazosin, BW 501, tetrabenazine)
Ex vivo occupancy screening
Iodine‑125 sensitivity for short‑exposure autoradiography
Dose‑response occupancy quantification (5‑HT₂/α₁) in rodent brain after systemic dosing
VMAT2 imaging without dual‑isotope workflow
Selective VMAT2 labeling when 5‑HT₂/α₁ sites are occluded
Monoaminergic pathway distribution in disease models; higher non‑specific binding should be reviewed
Competitive binding assays for novel 5‑HT₂ ligands
Fully reversible equilibrium binding
IC₅₀ / Ki determination without irreversible attachment complications
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